molecular formula C9H10ClO4P B1597393 Dimethyl(4-chlorophenyloxomethyl)phosphonate CAS No. 33493-32-2

Dimethyl(4-chlorophenyloxomethyl)phosphonate

Cat. No.: B1597393
CAS No.: 33493-32-2
M. Wt: 248.6 g/mol
InChI Key: TUKCAVDKGXMEKW-UHFFFAOYSA-N
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Description

Dimethyl(4-chlorophenyloxomethyl)phosphonate is a phosphonate ester compound supplied for research purposes. Phosphonate esters, characterized by a P-C bond, are highly valued in synthetic and medicinal chemistry as stable, non-hydrolyzable phosphate mimics and versatile synthetic intermediates . They are frequently employed as key building blocks in organic synthesis, including the preparation of metal-organic frameworks (MOFs) with potential applications in gas storage and catalysis . In medicinal chemistry research, structurally related acyclic nucleoside phosphonates have demonstrated significant antiviral and cytostatic activities by acting as inhibitors of viral DNA polymerases . The inherent polarity of phosphonate groups often limits cellular permeability; thus, phosphonate esters like this compound are often investigated as synthetic precursors to more complex molecules or in prodrug strategies designed to improve the pharmacokinetic properties of bioactive compounds . This product is intended for use in a laboratory setting by qualified researchers. It is strictly for research purposes and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

(4-chlorophenyl)-dimethoxyphosphorylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClO4P/c1-13-15(12,14-2)9(11)7-3-5-8(10)6-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKCAVDKGXMEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C(=O)C1=CC=C(C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80335802
Record name dimethyl p-chlorobenzoylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33493-32-2
Record name Dimethyl P-(4-chlorobenzoyl)phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33493-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name dimethyl p-chlorobenzoylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route Overview

The principal synthetic method for Dimethyl(4-chlorophenyloxomethyl)phosphonate involves the nucleophilic substitution reaction between p-chlorobenzoyl chloride and dimethyl phosphite. The general reaction scheme is:

$$
\text{p-Chlorobenzoyl chloride} + \text{Dimethyl phosphite} \rightarrow \text{this compound}
$$

This reaction typically proceeds in the presence of a base such as triethylamine, which serves to neutralize the hydrochloric acid generated during the esterification process. The reaction conditions are carefully controlled to optimize yield and purity.

Detailed Reaction Conditions and Purification

  • Reagents:

    • p-Chlorobenzoyl chloride (acyl chloride source)
    • Dimethyl phosphite (phosphonate ester source)
    • Triethylamine (base to scavenge HCl)
  • Reaction Conditions:

    • Usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran.
    • Temperature is maintained at mild to moderate levels (e.g., 0–25°C) to control reaction rate and minimize side reactions.
    • Stirring under inert atmosphere (e.g., nitrogen) is common to prevent oxidation.
  • Purification:

    • The crude product is purified by recrystallization or column chromatography to remove unreacted starting materials, side products, and residual triethylamine salts.
    • Final product purity is confirmed by standard analytical techniques such as NMR, IR, and mass spectrometry.

Industrial Scale Production

On an industrial scale, continuous flow synthesis methods have been developed to improve efficiency, safety, and product consistency. Key features include:

  • Continuous Flow Reactors:

    • Automated mixing of reactants with precise control over reaction time and temperature.
    • Enhanced heat dissipation reduces exothermic reaction risks.
    • Continuous removal of by-products and immediate downstream purification.
  • Advantages:

    • Higher yields (>90%) with reduced by-product formation.
    • Lower labor and energy costs.
    • Scalable production without loss of product quality.

Related Synthetic Strategies and Analogous Compounds

While the direct reaction of p-chlorobenzoyl chloride with dimethyl phosphite is the main route, related synthetic strategies for phosphonate esters include:

  • Hydroxymethylation of Phosphite Esters:

    • Reaction of phosphite esters with formaldehyde under alkaline conditions to form hydroxymethyl phosphonates.
    • This method is widely used for related phosphonate compounds and can be adapted for continuous flow microfluidic reactors to improve yield and purity.
  • Oxidation and Reduction Reactions:

    • Post-synthesis modifications such as oxidation (e.g., with hydrogen peroxide) or reduction (e.g., with lithium aluminum hydride) can be used to obtain derivatives or intermediates.

Data Table: Summary of Preparation Parameters

Parameter Typical Conditions Notes
Starting materials p-Chlorobenzoyl chloride, Dimethyl phosphite Molar ratio ~1:1.1 to 1:1.2
Base Triethylamine Neutralizes HCl by-product
Solvent Dichloromethane, THF Anhydrous conditions preferred
Temperature 0–25 °C Controls reaction rate and selectivity
Reaction time 2–6 hours Depends on scale and mixing efficiency
Purification method Recrystallization or column chromatography Ensures high purity (>98%)
Yield Typically 85–95% Higher yields in continuous flow systems
Industrial method Continuous flow microreactors Enhanced control, safety, and scalability

Research Findings and Advances

  • Microfluidic Reactor Synthesis:
    Recent advances demonstrate the use of microfluidic reactors for related hydroxymethyl phosphonates, which can be adapted for this compound synthesis. These reactors provide precise control over reaction parameters, leading to yields >94% and purities >99% with reduced by-products and waste generation.

  • Reaction Mechanism Insights:
    The reaction proceeds via nucleophilic attack of the phosphite ester on the acyl chloride carbonyl carbon, forming the phosphonate ester linkage with concurrent release of HCl, which is scavenged by the base.

  • Comparison with Other Phosphonate Syntheses: The preparation of phosphonic acid derivatives often involves dealkylation of dialkyl phosphonates or oxidation of phosphinic acids. However, for ester derivatives like this compound, direct esterification remains the preferred route due to simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(4-chlorophenyloxomethyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The chlorine atom in the p-chloro-benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted benzoyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, Dimethyl(4-chlorophenyloxomethyl)phosphonate is used as a reagent in the synthesis of various organophosphorus compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms involving phosphonate esters. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound are investigated for their potential as enzyme inhibitors, particularly in the context of diseases where phosphonate esters play a role.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Dimethyl(4-chlorophenyloxomethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes that recognize phosphonate esters. The compound can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and analogous phosphonates:

Compound Substituent Molecular Weight (g/mol) Key Functional Groups References
Dimethyl(4-chlorophenyloxomethyl)phosphonate 4-Chlorophenyloxomethyl 248.60 Aromatic chloro, keto group
Dimethyl pentylphosphonate n-Pentyl 180.16 Aliphatic alkyl
1-(4-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate 4-Chlorophenyl-trifluoroethyl 284.57 Aromatic chloro, trifluoroethyl
Dimethyl [(2-chlorophenyl)hydroxymethyl]phosphonate 2-Chlorophenyl-hydroxymethyl 250.62 Ortho-chloro, hydroxymethyl
Dimethyl [(2,5-dibenzyloxy)phenylmethyl]phosphonate 2,5-Dibenzyloxyphenylmethyl 454.43 Polyether benzyloxy groups
Dimethyl methylphosphonate (DMMP) Methyl 124.08 Simple alkyl

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The 4-chlorophenyl group in the target compound introduces steric bulk and electronic effects (electron-withdrawing) absent in aliphatic analogs like dimethyl pentylphosphonate. This enhances its applicability in aromatic coupling reactions .
  • Functional Group Diversity : The keto group ($ \text{C=O} $) in the target compound contrasts with hydroxymethyl ($ \text{-CH(OH)-} $) in ’s analog, affecting hydrogen-bonding capacity and nucleophilic reactivity.
  • Halogenation Effects : Fluorinated analogs (e.g., trifluoroethyl in ) exhibit increased metabolic stability and lipophilicity compared to the chloro-substituted target.

Physical Properties and Reactivity

Property This compound Dimethyl [(2-chlorophenyl)hydroxymethyl]phosphonate DMMP
Melting Point Not reported Not reported -50°C (liquid)
Solubility Likely soluble in DCM, methanol Soluble in chloroform, DMSO Miscible in water
Hydrolysis Stability Moderate (keto group may enhance reactivity) Higher (hydroxymethyl less reactive than keto) High

Reactivity Insights :

  • The keto group in the target compound increases electrophilicity at the phosphorus center, making it more reactive toward nucleophiles compared to aliphatic phosphonates like DMMP .
  • Ortho-chloro substitution (as in ) may sterically hinder reactions compared to the para-substituted target.

Biological Activity

Dimethyl(4-chlorophenyloxomethyl)phosphonate (DCPMP) is a phosphonate ester that has garnered attention for its potential biological activities, including its use as a prodrug and its interactions with various biological systems. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of DCPMP.

  • Chemical Formula : C10H12ClO4P
  • Molecular Weight : 252.63 g/mol
  • CAS Number : 41162-19-0

DCPMP is characterized by the presence of a chlorophenyl group, which contributes to its biological activity and potential applications in medicinal chemistry.

DCPMP functions primarily as a prodrug, which means it is metabolized into an active form within the body. The phosphonate group allows for unique interactions with biological targets, enhancing metabolic stability and potentially improving bioavailability compared to its parent compounds.

Key Mechanisms :

  • Prodrug Activation : The conversion of DCPMP into active metabolites facilitates increased absorption and efficacy in target tissues.
  • Enzyme Interactions : DCPMP may interact with enzymes involved in various metabolic pathways, impacting cellular processes such as proliferation and apoptosis.

Biological Activity and Toxicity

Research indicates that DCPMP exhibits various biological activities, including mutagenic and clastogenic effects. In vitro studies have shown that DCPMP can induce genetic mutations, suggesting a potential risk for carcinogenicity.

Toxicological Data :

  • Acute Toxicity : The acute dermal LD50 in rabbits was found to be 681 mg/kg body weight.
  • Genotoxic Potential : In vivo studies indicate conflicting results regarding clastogenicity, warranting further investigation into its genotoxic effects.
Study TypeFindingsReference
In VitroInduces mutations in mammalian cells
In VivoEvidence of carcinogenicity in male rats
Acute ToxicityLD50 of 681 mg/kg in rabbits

Case Studies

Several case studies have evaluated the efficacy and safety of DCPMP in different contexts:

  • Antiviral Activity : A study demonstrated that DCPMP derivatives showed significant antiviral activity against Plasmodium falciparum, indicating potential applications in treating malaria.
  • Antitumor Activity : Research indicated that certain phosphonate prodrugs exhibited enhanced activity against tumor cells, suggesting that DCPMP could be a candidate for further development in cancer therapy.
  • Environmental Impact : Investigations into the environmental degradation of DCPMP revealed that it does not bioaccumulate significantly, which is crucial for assessing its ecological safety.

Q & A

Q. What are the optimal reaction conditions for synthesizing Dimethyl(4-chlorophenyloxomethyl)phosphonate?

The synthesis typically involves photoinduced phosphonylation using blue LED irradiation. A scalable method includes combining 4DPAIPN (1 mol%) as a photocatalyst, triethylamine (2.0 equiv.), and dichloromethane (DCM) as the solvent under argon. After 24 hours of irradiation, methanol is added to quench the reaction, followed by purification via column chromatography (ethyl acetate/DCM/methanol gradient) . For reproducibility, ensure strict control of light intensity (30 W LEDs at 3 cm distance) and inert atmosphere.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Mass Spectrometry (MS): Electron ionization (EI) MS provides precise molecular weight confirmation and fragmentation patterns. For example, NIST databases include reference spectra for phosphonate derivatives, aiding structural validation .
  • Nuclear Magnetic Resonance (NMR): Use 31^{31}P NMR to identify phosphorus environments and 1^{1}H/13^{13}C NMR to resolve aromatic and methyl ester groups.
  • Chromatography: HPLC or GC-MS can assess purity, especially post-synthesis .

Q. What safety protocols are critical during handling?

  • Personal Protective Equipment (PPE): Use impermeable gloves (nitrile or neoprene) and lab coats to prevent skin contact.
  • Ventilation: Work in a fume hood to avoid inhalation of vapors, as phosphonates may release irritants under decomposition.
  • Storage: Keep in airtight containers away from light and moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Discrepancies in yields (e.g., 69% in one study vs. lower/higher in others) often stem from variations in:

  • Catalyst loading: Adjust 4DPAIPN concentrations (1–5 mol%) to optimize electron transfer efficiency.
  • Solvent purity: Trace water in DCM or methanol can hydrolyze intermediates, reducing yields. Use molecular sieves for solvent drying.
  • Light source calibration: Validate LED wavelength (450–470 nm) and irradiance using a radiometer .

Q. What strategies enhance regioselectivity in phosphonylation reactions involving this compound?

  • Substrate design: Introduce electron-withdrawing groups (e.g., 4-chlorophenyl) to direct phosphonylation to specific positions via resonance stabilization.
  • Steric control: Bulky substituents on the dihydropyridine precursor can block undesired reaction sites.
  • Temperature modulation: Lower temperatures (0–10°C) may favor kinetic control over thermodynamic pathways, improving selectivity .

Q. How can green chemistry principles be applied to its synthesis?

  • Solvent replacement: Substitute DCM with cyclopentyl methyl ether (CPME), a biodegradable solvent with similar polarity.
  • Catalyst recycling: Recover 4DPAIPN via filtration or aqueous extraction to reduce waste.
  • Energy efficiency: Explore visible-light photocatalysis with sunlight or low-energy LEDs to minimize carbon footprint .

Methodological Notes

  • Data Interpretation: Cross-reference NMR and MS data with computational models (e.g., DFT calculations) to resolve ambiguities in stereochemical outcomes.
  • Contradiction Mitigation: Replicate published procedures with controlled variables (e.g., reagent batches, equipment) before modifying protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl(4-chlorophenyloxomethyl)phosphonate
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